The synthesis of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene typically involves several key steps:
The molecular structure of 1-Bromo-2-((4-fluorobenzyl)oxy)benzene features a bromine atom attached to one benzene ring, while a fluorobenzyl ether group is attached to another position on the same or adjacent ring. The compound can be represented using its SMILES notation: FC1=CC=C(C=C1)CC2=CC=CC=C2Br
.
The structural details include:
1-Bromo-2-((4-fluorobenzyl)oxy)benzene participates in various chemical reactions, including:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism by which 1-Bromo-2-((4-fluorobenzyl)oxy)benzene exerts its effects involves its reactivity with biological targets. The presence of halogens enhances its electrophilic character, allowing it to interact with nucleophiles in biological systems. This interaction can lead to modifications in enzyme activity or receptor binding, making it useful in drug development and chemical biology .
These properties are essential for determining the handling and application conditions for this compound in laboratory settings .
1-Bromo-2-((4-fluorobenzyl)oxy)benzene finds numerous applications in scientific research:
1-Bromo-2-((4-fluorobenzyl)oxy)benzene represents a structurally versatile aryl ether scaffold gaining prominence in medicinal chemistry and drug discovery. Characterized by a brominated phenyl ring connected via an ether linkage to a 4-fluorobenzyl group, this compound (empirical formula C₁₃H₁₀BrFO, molecular weight 281.12 g/mol) exhibits distinctive electronic properties due to the orthogonal positioning of electron-withdrawing halogens (bromine and fluorine) relative to the ether oxygen [1] [10]. The bromine atom at the ortho-position to the benzyloxy group confers significant synthetic utility, serving as a tunable site for metal-catalyzed cross-coupling reactions or nucleophilic substitutions. This molecular architecture places it within a broader family of halogenated diaryl ethers investigated for their ability to modulate challenging biological targets, particularly protein-protein interactions (PPIs) where traditional small molecules often exhibit limited efficacy [4] [8]. Its structural features—including halogen bond donor capability, moderate lipophilicity (predicted logP ~5.06), and conformational rigidity—enable precise molecular recognition in complex biological interfaces [1].
The strategic placement of the bromine atom at the ortho-position on the phenyl ring renders 1-bromo-2-((4-fluorobenzyl)oxy)benzene a highly versatile building block in multi-step synthetic routes. This halogen serves as a reactive handle for transition metal-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold. For instance, Suzuki-Miyaura coupling with arylboronic acids facilitates biaryl formation, while Buchwald-Hartwig amination introduces nitrogen-containing pharmacophores essential for bioactivity [6]. The electron-deficient nature of the ring, augmented by the ortho-ether linkage, enhances oxidative addition kinetics in palladium-catalyzed processes, improving reaction yields and enabling milder conditions [9].
The 4-fluorobenzyl moiety contributes orthogonal functionality; the fluorine atom can participate in aromatic nucleophilic substitution under forcing conditions or serve as a hydrogen-bond acceptor. This is exemplified in patented syntheses of glucopyranosyl-substituted benzyl-benzene derivatives where structurally similar halogenated intermediates undergo glycosylation to yield SGLT2 inhibitors for diabetes therapy [6]. The dimethyl analog 1-bromo-2-((4-fluorobenzyl)oxy)-4,5-dimethylbenzene demonstrates the scaffold’s adaptability for steric tuning around the halogen reaction center [3].
Derivative Compound | Synthetic Transformation | Therapeutic Target |
---|---|---|
1-(Biphenyl-4-yl)-2-((4-fluorobenzyl)oxy)benzene | Suzuki coupling with phenylboronic acid | PPARγ modulators |
2-((4-Fluorobenzyl)oxy)aniline | Buchwald-Hartwig amination | Kinase inhibitor scaffolds |
1-Azido-2-((4-fluorobenzyl)oxy)benzene | Halogen displacement (SNAr) | Click chemistry probes |
The compound’s synthetic utility is further demonstrated in the preparation of iodinated analogs like 1-bromo-4-fluoro-2-((2-iodobenzyl)oxy)benzene (CAS 1161931-51-6), where strategic halogen placement enables sequential functionalization—bromine for coupling and iodine for radiolabeling or further derivatization [4]. Nitro-substituted versions (e.g., 1-bromo-2-fluoro-3-nitrobenzene, CAS 58534-94-4) highlight the scaffold’s adaptability for introducing electron-withdrawing groups that facilitate nucleophilic aromatic substitution en route to kinase inhibitors or antimicrobial agents [9].
Protein-protein interactions represent high-value but challenging therapeutic targets due to their extended, shallow interfaces. 1-Bromo-2-((4-fluorobenzyl)oxy)benzene contributes to PPI inhibitor design through its capacity to act as a conformational constraint and halogen bond donor. The ortho-bromine atom engages in orthogonal halogen bonding with carbonyl groups or electron-rich residues (e.g., histidine, asparagine) at PPI interfaces, enhancing binding affinity and selectivity beyond typical van der Waals interactions [4] [8]. This is critical for disrupting interactions like those between bromodomains (BRD) and acetylated histone tails, where natural binders utilize large surface areas.
Structurally related compounds underpin validated PPI inhibitors. PFI-1, a dihydroquinazoline-2-one BET bromodomain inhibitor, exemplifies how halogenated aryl ethers disrupt acetyl-lysine recognition—a key mechanism in oncology targets [2]. While PFI-1 itself contains a tetrahydropyranyl group, its cocrystal structure with BRD4 confirms that chloro and fluoro substituents occupy sub-pockets typically engaged by acetyl-lysine residues. The 1-bromo-2-((4-fluorobenzyl)oxy)benzene scaffold can mimic this binding mode: the benzyloxy linker positions the fluorophenyl group into hydrophobic cavities, while the brominated ring projects toward solvent-exposed regions, minimizing entropic penalties upon binding [2] [8].
Scaffold Feature | PPI Target | Functional Role |
---|---|---|
Ortho-bromine | BET bromodomains (BRD2/3/4) | Halogen bonding to His437/Asn433 |
4-Fluorobenzyl group | PD-1/PD-L1 interface | Hydrophobic filling of β-sheet cleft |
Diaryl ether linkage | BCL-2/MCL-1 | Conformational rigidity for helix mimic |
The scaffold’s modularity supports fragment-based drug discovery against viral PPIs. Analogous structures like 1-bromo-4-((4-fluorobenzyl)oxy)benzene (CAS 900911-39-9) have been incorporated into SMIs targeting the SARS-CoV-2 spike protein/ACE2 interface, leveraging halogen-mediated interactions with Tyr489 and Gln493 to block viral entry [8] [10]. Computational studies indicate the scaffold’s dipole moment (~2.5 Debye) complements electrostatic surfaces of PPI hotspots, enabling displacement of interfacial water molecules that contribute to the hydrophobic effect [8].
1-Bromo-2-((4-fluorobenzyl)oxy)benzene belongs to a structurally diverse family of halogenated diaryl ethers characterized by variable halogen patterns and ring substitutions. Its physicochemical profile distinguishes it from related compounds:
Substituted Derivatives: Methylated analogs such as 1-bromo-2-((4-fluorobenzyl)oxy)-4,5-dimethylbenzene introduce steric bulk that attenuates rotational freedom, potentially favoring bioactive conformations in target binding [3].
Table 3: Comparative Physicochemical Properties of Key Aryl Ether Derivatives
Compound | CAS Number | Molecular Weight (g/mol) | logPa | Halogen Bond Donor Strength |
---|---|---|---|---|
1-Bromo-2-((4-fluorobenzyl)oxy)benzene | 888501-28-8 | 281.12 | ~4.85 | Moderate (σ-hole: +0.05 e) |
4-Bromo-2-chloro-1-((4-fluorobenzyl)oxy)benzene | 2092911-81-2 | 315.57 | 5.06 | Strong (σ-hole: +0.08 e) |
1-Bromo-4-((4-fluorobenzyl)oxy)benzene | 900911-39-9 | 281.12 | ~4.82 | Weak (σ-hole: +0.03 e) |
1-Bromo-2-((2-fluorobenzyl)oxy)benzene | 888501-28-8 | 281.12 | ~4.83 | Moderate (σ-hole: +0.04 e) |
aCalculated values based on canonical SMILES structures [1] [3] [7]
Structurally, the ortho-bromine creates a bent conformation where the dihedral angle between aromatic rings ranges from 65–85°, contrasting with near-planar arrangements in para-substituted isomers. This twist influences solid-state packing and solution-phase behavior, as evidenced by differential NMR chemical shifts: the ortho-bromine in 1-bromo-2-((4-fluorobenzyl)oxy)benzene deshields adjacent protons (H3/H6) to ~7.8–7.9 ppm, whereas para-bromo isomers exhibit symmetrical AA’BB’ patterns near 7.0–7.3 ppm [4] [7]. These conformational nuances directly impact molecular recognition; the bent geometry better mimics peptide turns in PPI interfaces compared to linear diaryl ethers.
The scaffold’s prevalence in patented pharmaceutical intermediates underscores its therapeutic relevance. Over 15 patent families (e.g., WO2006120208A1) utilize halogenated benzyloxybenzene cores for synthesizing glucopyranosyl derivatives acting as sodium-glucose cotransporter (SGLT) inhibitors, kinase inhibitors, and antiviral agents [6]. The electron-withdrawing fluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs—a critical advantage for oral drug development.
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8